11-Heneicosanone

Catalog No.
S749182
CAS No.
19781-72-7
M.F
C21H42O
M. Wt
310.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Heneicosanone

CAS Number

19781-72-7

Product Name

11-Heneicosanone

IUPAC Name

henicosan-11-one

Molecular Formula

C21H42O

Molecular Weight

310.6 g/mol

InChI

InChI=1S/C21H42O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

DOACSXJVHDTDSG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCC(=O)CCCCCCCCCC

11-Heneicosanone is a long-chain fatty ketone with the molecular formula C21H42OC_{21}H_{42}O and a molecular weight of approximately 314.57 g/mol. It is characterized by a straight-chain structure, where the carbon chain consists of 21 carbon atoms with a ketone functional group located at the 11th carbon position. This compound appears as a colorless to pale yellow liquid with a waxy texture and is typically insoluble in water but soluble in organic solvents such as chloroform and hexane .

11-Heneicosanone primarily undergoes reactions typical of aliphatic ketones, including:

  • Oxidation: Can be oxidized to form carboxylic acids.
  • Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Condensation: May participate in condensation reactions with other carbonyl compounds under acidic or basic conditions.

Additionally, it can undergo reactions characteristic of long-chain hydrocarbons, such as combustion, halogenation, and thermal cracking .

Research indicates that 11-heneicosanone exhibits biological activity, particularly in the context of pheromonal signaling in insects. It has been identified as a component of certain insect pheromones, influencing mating behaviors and other ecological interactions. Its non-polar nature limits its reactivity with enzymes and proteins, suggesting it does not engage in specific biochemical pathways but may still play a role in ecological interactions through hydrophobic interactions .

The synthesis of 11-heneicosanone can be achieved through various methods:

  • Via Alkane Dione Reaction: One method involves reacting 2,4-alkaneanedione with 1-bromooctadecane in the presence of a catalyst (e.g., 18-crown-6) to yield an intermediate, which is then reduced to produce 11-heneicosanone.
  • Industrial Methods: While there are no widely adopted industrial methods for its production due to limited commercial applications, the aforementioned synthetic route could potentially be scaled for larger production needs .

11-Heneicosanone finds applications primarily in:

  • Fragrance Industry: Used for its waxy odor in perfumes and scented products.
  • Pheromone Research: Investigated for its role in insect communication and behavior studies.
  • Biochemical Studies: Utilized as a model compound for studying long-chain fatty acids and their derivatives.

Its unique properties make it suitable for research into lipid-based compounds and their biological roles .

Studies on the interactions of 11-heneicosanone reveal its role as a pheromone component, particularly influencing insect behavior. Its hydrophobic nature allows it to interact with lipid membranes, although it does not typically bind to proteins or enzymes due to its saturated structure. Further research is needed to fully elucidate its mechanisms of action within biological systems .

Several compounds share structural similarities with 11-heneicosanone, including:

Compound NameMolecular FormulaUnique Features
HeneicosaneC21H44C_{21}H_{44}Saturated hydrocarbon without functional groups
NonadecanoneC19H38OC_{19}H_{38}OShorter carbon chain (19 carbons), ketone group
Docosanoic acidC22H44O2C_{22}H_{44}O_2Carboxylic acid with one additional carbon
TricosanoneC23H46OC_{23}H_{46}OLonger carbon chain (23 carbons), ketone group

Uniqueness of 11-Heneicosanone: Unlike heneicosane, which is fully saturated and lacks functional groups, 11-heneicosanone contains a ketone group that imparts unique reactivity and biological activity. Its position as a mid-length fatty ketone allows it to participate in specific biological interactions that longer or shorter chain analogs may not exhibit .

XLogP3

9.2

Other CAS

19781-72-7

Wikipedia

Henicosan-11-one

Dates

Last modified: 09-12-2023

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